molecular formula C19H15FN2O4S B2680274 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(benzo[d][1,3]dioxol-5-yl)acetate CAS No. 1396709-78-6

1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(benzo[d][1,3]dioxol-5-yl)acetate

Cat. No.: B2680274
CAS No.: 1396709-78-6
M. Wt: 386.4
InChI Key: BREAPBHYNUIFGQ-UHFFFAOYSA-N
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Description

“1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol”, also known as FBTA, is a chemical compound that has gained attention in the field of chemistry due to its potential applications in various fields of research and industry .


Molecular Structure Analysis

The molecular formula of “1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol” is C10H9FN2OS .


Physical and Chemical Properties Analysis

The molecular weight of “1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol” is 224.26 g/mol . The compound should be stored at 2-8°C, protected from light .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

The synthesis of various benzothiazole derivatives, including azetidin-2-ones and thiazolidin-4-ones, encompasses the utilization of 7-chloro-6-fluoro-2-aminobenzothiazole, which is closely related to the compound . These derivatives have been evaluated for their anti-inflammatory, analgesic, CNS depressant, and skeletal muscle relaxant activities, demonstrating the potential for therapeutic applications in pain management and neuropharmacology (Gurupadayya et al., 2008).

Antitumor Activities

Derivatives of benzothiazole, specifically fluorinated 2-(4-aminophenyl)benzothiazoles, have been synthesized and shown to possess potent cytotoxic properties in vitro against certain human breast cancer cell lines. This research highlights the potential of benzothiazole derivatives in developing new anticancer therapies (Hutchinson et al., 2001).

Antimicrobial Activity

The synthesis of substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide derivatives and their evaluation for antimicrobial activity against resistant bacterial strains such as Methicillin-resistant Staphylococcus aureus (MRSA) suggest a promising avenue for developing new antimicrobial agents to combat antibiotic resistance (Anuse et al., 2019).

Chemotherapy Enhancement

Research into isoxazole derivatives of benzothiazoles has indicated that certain compounds can activate p53 via mitochondrial-dependent pathways, leading to cell cycle arrest and apoptosis in cancer cells. This suggests a role for these derivatives in enhancing the efficacy of chemotherapy by inducing cancer cell death (Kumbhare et al., 2014).

Fluorescent Sensors for Metal Ions

Benzothiazole derivatives have also been investigated as fluorescent sensors for detecting metal ions such as Al3+ and Zn2+. These compounds exhibit significant changes in absorption and emission spectra upon coordination with the ions, demonstrating their potential use in environmental monitoring and bioimaging applications (Suman et al., 2019).

Properties

IUPAC Name

[1-(6-fluoro-1,3-benzothiazol-2-yl)azetidin-3-yl] 2-(1,3-benzodioxol-5-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O4S/c20-12-2-3-14-17(7-12)27-19(21-14)22-8-13(9-22)26-18(23)6-11-1-4-15-16(5-11)25-10-24-15/h1-5,7,13H,6,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BREAPBHYNUIFGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=C(S2)C=C(C=C3)F)OC(=O)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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